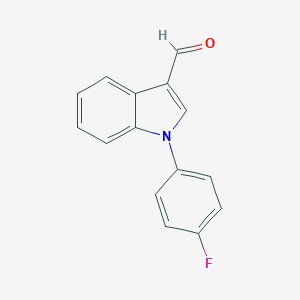

1-(4-Fluorophenyl)indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C15H10FNO |

|---|---|

Molecular Weight |

239.24g/mol |

IUPAC Name |

1-(4-fluorophenyl)indole-3-carbaldehyde |

InChI |

InChI=1S/C15H10FNO/c16-12-5-7-13(8-6-12)17-9-11(10-18)14-3-1-2-4-15(14)17/h1-10H |

InChI Key |

RVYKBUHPOPVEPZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Chalcone Derivatives with Fluorinated Substituents

- Key Insight : Electronegative substituents (e.g., F, Br, Cl) at the para position of aromatic rings enhance inhibitory potency. For example, compound 2j (4-Br on Ring A, 4-F on Ring B) exhibits the lowest IC₅₀ (4.703 μM) among chalcone derivatives, while methoxy (OCH₃) groups reduce activity due to decreased electronegativity . This trend aligns with 1-(4-Fluorophenyl)indole-3-carbaldehyde’s design, where the 4-F substituent may optimize target binding.

Positional Isomerism of Fluorine in Indole Derivatives

Table 2: Fluorine Position Impact on Physicochemical Properties

*Similarity score relative to this compound (Tanimoto index).

- Key Insight : Fluorine placement significantly influences molecular interactions. While 4-Fluoro-1H-indole-3-carbaldehyde shares structural similarity with the target compound, the fluorine on the phenyl group in this compound may enhance metabolic stability compared to indole-ring fluorinated isomers, which are prone to oxidative degradation .

Functional Group Modifications in Indole Carbaldehydes

Table 3: Carbaldehyde Derivatives with Varying Substituents

- Key Insight : Hydroxyl and methoxy groups alter solubility and hydrogen-bonding capacity. The 4-F substituent in this compound balances lipophilicity and electronegativity, favoring membrane permeability and target engagement compared to polar hydroxy or bulky methoxy groups .

Preparation Methods

Vilsmeier-Haack Formylation at the 3-Position

The indole core undergoes formylation using the Vilsmeier reagent (generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl)):

-

Vilsmeier Reagent Preparation : Anhydrous DMF (50 mL) is cooled to 0–5°C, and POCl (10 mL) is added dropwise with stirring. The mixture is agitated for 30–40 minutes to form the active iminium intermediate.

-

Reaction with 1-(4-Fluorophenyl)indole : The N-substituted indole (10 mmol) is dissolved in anhydrous DMF (20 mL) and added to the Vilsmeier reagent at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours.

-

Workup : The reaction is quenched with saturated sodium carbonate (pH 8–9), precipitating the product. Filtration and recrystallization from ethanol yield this compound (85–92% yield).

Key Parameters :

Alternative Synthetic Routes

Oxidation of 1-(4-Fluorophenyl)-3-(hydroxymethyl)indole

Indole-3-methanol derivatives can be oxidized to the corresponding aldehydes using pyridinium chlorochromate (PCC) or Dess-Martin periodinane:

Nucleophilic Aromatic Substitution

Electron-deficient indole derivatives undergo substitution with fluorophenyl nucleophiles. For example, 1-chloroindole-3-carbaldehyde reacts with 4-fluorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to install the 4-fluorophenyl group.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The and NMR spectra of this compound (SpectraBase ID 6fKhRvnzisq) confirm the structure:

NMR (400 MHz, DMSO-) :

-

δ 9.95 (s, 1H, CHO)

-

δ 8.30–8.09 (m, 2H, Ar-H)

-

δ 7.56–7.20 (m, 3H, Ar-H and indole-H)

-

δ 6.90–6.70 (m, 2H, 4-F-CH)

NMR (100 MHz, DMSO-) :

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound (CHFNO) shows an exact mass of 239.074642 u , consistent with the molecular formula.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

N-Arylation Efficiency : Ullmann couplings often require high temperatures and extended reaction times. Switching to microwave-assisted conditions reduces the duration to 2–3 hours.

-

Byproduct Formation : Over-formylation at the 2-position of indole is mitigated by maintaining strict temperature control during Vilsmeier reagent addition.

-

Solvent Selection : Replacing DMF with N-methyl-2-pyrrolidone (NMP) improves solubility of fluorinated intermediates.

Industrial Applications and Scalability

The Vilsmeier-Haack method is preferred for kilogram-scale production due to its reproducibility and cost-effectiveness. A pilot-scale protocol using continuous flow reactors achieves 89% yield with a throughput of 1.2 kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.